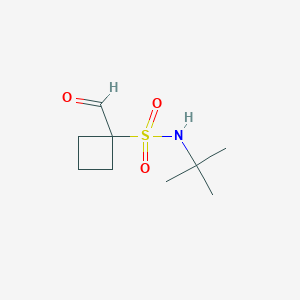

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide, commonly known as CBBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBBS is a cyclobutane derivative that is synthesized via a multistep process.

Applications De Recherche Scientifique

Chemoselective Nitration

A study by Kilpatrick, Heller, and Arns (2013) presents a method for the chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite. This reaction shows high selectivity for sulfonamide functionalized aryl systems, a crucial aspect in chemical synthesis (Kilpatrick, Heller, & Arns, 2013).

tert-Butyl Migration via C-N Bond Scission

Research by Mishra et al. (2020) discusses an unprecedented 1,3-migration of the tert-butyl group during the reaction of tert-butyl isonitrile with N,N-dibromoaryl sulfonamides. This process involves the simultaneous C-N bond scission of isonitrile, highlighting a new pathway for the synthesis of N-sulfonyl amidine (Mishra et al., 2020).

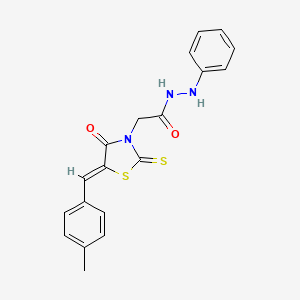

N-(Boc) Nitrone Equivalents

Guinchard, Vallée, and Denis (2005) developed tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. These compounds are synthesized from aldehydes and tert-butyl N-hydroxycarbamate, serving as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

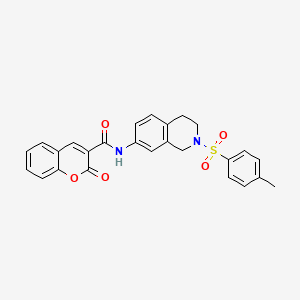

Iodine-Catalyzed Sulfonylation

A method for the synthesis of various sulfonamides via the sulfonylation of sulfonyl hydrazides with tert-amines is detailed in a study by Chen et al. (2019). This approach uses molecular iodine as a catalyst, offering an eco-friendly synthesis route (Chen et al., 2019).

Catalytic Aminohydroxylation and Aziridination

Gontcharov, Liu, and Sharpless (1999) demonstrate the use of the N-chloramine salt of tert-butylsulfonamide in catalytic aminohydroxylation and aziridination of olefins. The reaction resembles Chloramine-T in its behavior, offering new avenues in catalysis (Gontcharov, Liu, & Sharpless, 1999).

Sulfoxide Activation for Sulfinyl Compound Synthesis

Wei and Sun (2015) explored the activation of sulfoxides bearing a tert-butyl group using N-bromosuccinimide under acidic conditions. This leads to the synthesis of various sulfinic acid amides and esters, showcasing the versatility of tert-butyl compounds (Wei & Sun, 2015).

Photolysis of Sulfonamide Bond in Metal Complexes

Aoki et al. (2009) investigated the photolysis of the sulfonamide bond in metal complexes. Their study on the dansylamide moiety of 1-dansyl-1,4,7,10-tetraazzacyclododecane offers insights into the behavior of sulfonamide under photoinduced conditions (Aoki et al., 2009).

Metal-Free Aziridination

Minakata, Morino, Oderaotoshi, and Komatsu (2006) found that tert-butyl hypoiodite is effective for the aziridination of olefins with sulfonamides. This represents a metal-free approach to aziridination, expanding the applications of sulfonamides in organic synthesis (Minakata et al., 2006).

Propriétés

IUPAC Name |

N-tert-butyl-1-formylcyclobutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-8(2,3)10-14(12,13)9(7-11)5-4-6-9/h7,10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWBQBFVEQCSSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CCC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2448108.png)

![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2448112.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2448113.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448118.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2448120.png)

![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)

![7-Chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)